molecular formula C12H23Br B2915532 1-(Bromomethyl)-4-pentylcyclohexane CAS No. 477860-15-4

1-(Bromomethyl)-4-pentylcyclohexane

Cat. No.: B2915532
CAS No.: 477860-15-4
M. Wt: 247.22
InChI Key: HXOWMHXGHNZDFT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-pentylcyclohexane (CAS No. 2550-36-9) is a brominated cyclohexane derivative with the molecular formula C7H13Br and a molecular weight of 177.08 g/mol . The compound features a bromomethyl (-CH2Br) group and a pentyl (-C5H11) substituent on a cyclohexane ring. It is primarily used as a laboratory chemical for synthetic applications, including alkylation reactions and intermediate synthesis .

Properties

IUPAC Name

1-(bromomethyl)-4-pentylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOWMHXGHNZDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-pentylcyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 4-pentylcyclohexanone followed by reduction and subsequent bromomethylation. The bromination step typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reduction can be achieved using a reducing agent like lithium aluminum hydride, and the final bromomethylation step involves the use of formaldehyde and hydrobromic acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-pentylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted cyclohexane derivatives.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions result in methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-pentylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and other materials with specific properties.

    Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-pentylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as binding to nucleophilic sites in organic synthesis or interacting with biological molecules in medicinal chemistry .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-(Bromomethyl)-4-pentylcyclohexane with four structurally related brominated cyclohexane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2550-36-9 C7H13Br 177.08 Bromomethyl, pentyl
4-(Bromomethyl)benzaldehyde 51359-78-5 C8H7BrO 199.05 Bromomethyl, benzaldehyde
1-(Bromomethyl)-4-methoxycyclohexane 141604-51-5 C8H15BrO 207.11 Bromomethyl, methoxy
1-(Bromomethyl)-4-ethylcyclohexane 1516772-83-0 C9H17Br 205.14 Bromomethyl, ethyl
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane 1809158-05-1 C14H18BrO 291.20 Bromophenyl, hydroxyl, dimethyl

Key Observations :

  • Substituent Effects : The pentyl group in the target compound confers higher hydrophobicity compared to ethyl or methoxy substituents .
  • Reactivity : The benzaldehyde group in 4-(Bromomethyl)benzaldehyde enhances electrophilicity, making it more reactive in nucleophilic additions (e.g., Grignard reactions) compared to purely alkyl-substituted derivatives .
  • Steric Hindrance : Bulky substituents like the bromophenyl group in 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane may reduce reaction rates in SN2 mechanisms .

Research Findings and Trends

  • Reactivity Trends: Alkyl-substituted bromocyclohexanes (e.g., pentyl, ethyl) are preferred for nucleophilic substitutions in non-polar solvents, while aromatic or polar substituents (e.g., benzaldehyde) favor electrophilic aromatic substitution .

Biological Activity

1-(Bromomethyl)-4-pentylcyclohexane is an organic compound featuring a cyclohexane ring with a bromomethyl and a pentyl substituent. Its unique structure enhances its electrophilic character, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article explores the biological activity of this compound, focusing on its chemical properties, reactivity, and potential applications in medicinal chemistry.

The molecular formula of this compound is C_{12}H_{17}Br. The presence of the bromomethyl group increases its reactivity, allowing it to interact with various nucleophiles and electrophiles. This characteristic makes it suitable for synthesizing various derivatives that may exhibit biological activities.

Table 1: Comparison of Related Compounds

Compound NameStructural FeatureUnique Aspect
1-(Chloromethyl)-4-pentylcyclohexaneChloromethyl group instead of bromomethylLower reactivity due to chlorine's weaker leaving group
1-(Bromomethyl)-4-hexylcyclohexaneHexyl group instead of pentylIncreased hydrophobicity compared to pentyl
1-(Bromomethyl)-4-methylcyclohexaneMethyl group instead of pentylSmaller size may affect physical properties

Biological Activity

Research into the biological activity of this compound has shown promising results, particularly in the context of medicinal chemistry. The compound's ability to form stable adducts with amines and thiols suggests potential applications in drug development.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The electrophilic nature of the bromomethyl group allows for interactions with microbial enzymes, potentially inhibiting their function. Further research is needed to quantify these effects specifically for this compound.

Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. The mechanism may involve the inhibition of cell proliferation through interactions with specific molecular targets, such as enzymes involved in cancer cell metabolism. Identifying these targets remains an area for future research.

Case Studies

Several studies have explored the reactivity and biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study 1 : A study published in Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of brominated cyclohexanes. Results indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria.
  • Study 2 : Research presented at the International Conference on Organic Chemistry highlighted the synthesis of brominated compounds and their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the alkyl chain could enhance biological activity.

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